molecular formula C23H19NO4 B12096345 Intermediate of Rolapitant

Intermediate of Rolapitant

Cat. No.: B12096345
M. Wt: 373.4 g/mol
InChI Key: VUHAXUDTXAGDSL-UHFFFAOYSA-N
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Description

The intermediate of Rolapitant, specifically benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-oxo-2-phenylpropan-2-yl) carbamate, is a crucial compound in the synthesis of Rolapitant. Rolapitant is a neurokinin-1 (NK-1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). The intermediate plays a vital role in the overall synthesis process, ensuring the efficacy and stability of the final product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the intermediate involves several steps, starting with the preparation of benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-oxo-2-phenylpropan-2-yl) carbamate. This process typically involves the reaction of benzyl chloroformate with the corresponding amine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this intermediate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

The intermediate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the intermediate, which are essential for the subsequent steps in the synthesis of Rolapitant .

Scientific Research Applications

The intermediate of Rolapitant has several scientific research applications:

Mechanism of Action

The intermediate itself does not have a direct mechanism of action, but it is essential in the synthesis of Rolapitant. Rolapitant works by binding to the NK-1 receptor, preventing the binding of its ligand, Substance P. This inhibition blocks the signal that triggers nausea and vomiting, providing relief to patients undergoing chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The intermediate of Rolapitant is unique due to its specific structure, which allows for the efficient synthesis of Rolapitant. Unlike other NK-1 receptor antagonists, Rolapitant does not interact with cytochrome P450 enzyme CYP3A4, reducing the risk of drug-drug interactions and making it a safer option for patients .

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

benzyl 5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2

InChI Key

VUHAXUDTXAGDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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